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Compound of Interest

Compound Name: Dichlorophenylborane

Cat. No.: B1345638 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

dichlorophenylborane (C₆H₅BCl₂), a versatile reagent in organic synthesis. The following

sections detail the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. This document is intended to serve as a valuable resource for the

characterization and utilization of this compound in research and development.

Spectroscopic Data Summary
The spectroscopic data for dichlorophenylborane provides key insights into its molecular

structure and purity. The following tables summarize the available quantitative data from ¹H

NMR, ¹³C NMR, ¹¹B NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data Not Available - - -

Note: Specific experimental ¹H NMR data for dichlorophenylborane was not found in the

searched resources.
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Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment Reference

Solvent: Unknown --INVALID-LINK--

Note: While a reference to the ¹³C NMR data exists, the specific chemical shift values are not

detailed in the readily available public databases. Access to the cited literature is

recommended for complete data.

Table 3: ¹¹B NMR Spectroscopic Data

Chemical Shift (δ) ppm Reference

Data available in spectral databases --INVALID-LINK--

Note: A representative ¹¹B NMR spectrum is available in public databases, showing a single

broad resonance characteristic of a tricoordinate boron species.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Weak-Medium Aromatic C-H stretch

~1600-1450 Medium-Strong Aromatic C=C ring stretch

~1350-1250 Strong B-C stretch

~1000-900 Strong B-Cl stretch (asymmetric)

~750-700 Strong
Aromatic C-H out-of-plane

bend

Note: The IR spectrum is characterized by absorptions corresponding to the phenyl ring and

the boron-chlorine bonds.

Table 5: Mass Spectrometry (MS) Data
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m/z Relative Intensity (%) Assignment

158 58.30 [M]⁺ (¹¹B, ³⁵Cl₂)

160 - [M+2]⁺ (isotopic peak)

123 99.99 [M-Cl]⁺

122 38.80 [M-HCl]⁺

77 - [C₆H₅]⁺

Note: The mass spectrum shows the molecular ion peak and characteristic fragmentation

patterns, including the loss of chlorine.[1]

Experimental Protocols
The following sections provide generalized experimental protocols for obtaining the

spectroscopic data for dichlorophenylborane. These are based on standard laboratory

practices and should be adapted as necessary for specific instrumentation and experimental

goals.

2.1 NMR Spectroscopy (¹H, ¹³C, ¹¹B)

Sample Preparation: Dichlorophenylborane is highly moisture-sensitive and should be

handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk

line techniques. A sample of approximately 10-20 mg for ¹H NMR, and 50-100 mg for ¹³C and

¹¹B NMR, should be dissolved in an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆) that

has been dried over molecular sieves. The solution is then transferred to a dry NMR tube

and sealed.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for

analysis.

¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. The spectral

width should be set to cover the expected aromatic and any potential impurity regions (e.g.,

0-12 ppm).
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¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a

spectrum with single lines for each carbon environment. Due to the low natural abundance of

¹³C and potential quadrupolar broadening from the adjacent boron atom, a higher number of

scans is usually required.

¹¹B NMR Acquisition: A single-pulse experiment without proton decoupling is generally used.

The spectral width should be wide enough to encompass the chemical shift range for

tricoordinate boron compounds (e.g., +100 to -100 ppm). A reference standard, such as

BF₃·OEt₂, is used to calibrate the chemical shift scale to 0 ppm.

2.2 Infrared (IR) Spectroscopy

Sample Preparation: Due to its reactivity with moisture, preparing a KBr pellet can be

challenging. A preferred method is to acquire the spectrum as a neat liquid or a solution

between salt plates (e.g., NaCl or KBr) inside a dry box or under an inert atmosphere.

Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy is a suitable technique that

requires minimal sample preparation. A small drop of the liquid sample is placed directly onto

the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is

recorded first. The sample is then placed in the beam path, and the sample spectrum is

acquired. The final spectrum is typically presented in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

Sample Introduction: Dichlorophenylborane is a volatile liquid and can be introduced into

the mass spectrometer via a gas chromatography (GC-MS) system for separation from any

impurities and direct introduction into the ion source. Direct infusion via a syringe pump is

also possible for a pure sample dissolved in a volatile, dry, and non-protic organic solvent.

Ionization Method: Electron Ionization (EI) at 70 eV is a common method for this type of

molecule, leading to the formation of a molecular ion and characteristic fragment ions.
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Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to

separate the ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each

ion detected. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and boron (¹⁰B

and ¹¹B in a ~1:4 ratio) should be considered when analyzing the molecular ion and chlorine-

containing fragments.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of a dichlorophenylborane sample.
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Caption: Workflow for the spectroscopic analysis of dichlorophenylborane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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